molecular formula C15H9ClN2O3S B6082572 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide

3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide

Cat. No. B6082572
M. Wt: 332.8 g/mol
InChI Key: WNBWWPFUNFAJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer, and the inhibition of COX has been shown to reduce the levels of prostaglandins in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide have been extensively studied. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide in lab experiments is its ability to selectively inhibit the COX enzyme, making it a useful tool for studying the role of prostaglandins in inflammation and cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity. Finally, the use of 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide as a fluorescent probe for the detection of thiols in biological samples may have potential applications in the field of bioimaging.

Synthesis Methods

The synthesis of 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide can be achieved using various methods. One of the most common methods involves the reaction of 3-chloro-6-nitrobenzothiophene-2-carboxylic acid with phenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide has been used as a fluorescent probe for the detection of thiols in biological samples.

properties

IUPAC Name

3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-13-11-7-6-10(18(20)21)8-12(11)22-14(13)15(19)17-9-4-2-1-3-5-9/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBWWPFUNFAJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide

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